The compound can be classified as:
The synthesis of {[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid typically involves several steps:
The molecular structure of {[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid can be analyzed as follows:
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound for desired biological activities or enhancing its pharmacokinetic properties.
The mechanism of action for {[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid likely involves interaction with specific biological targets such as enzymes or receptors:
Experimental studies would be required to elucidate these mechanisms further through biochemical assays and molecular docking studies.
Key physical and chemical properties include:
{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid has potential applications in:
Further research is warranted to explore these applications through preclinical studies and clinical trials if applicable.
{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is a structurally complex molecule integrating the 1,3,4-thiadiazole core with a 4-methoxyphenyl carboxamide moiety and a thioether-linked acetic acid side chain. Its systematic name reflects this architecture: the central 1,3,4-thiadiazole ring is substituted at C-5 with a 4-methoxyphenylaminocarbonyl group and at C-2 with a methylthioacetic acid chain. The molecular formula is C₁₃H₁₃N₃O₄S₂ and molecular weight is 339.39 g/mol [1] [5] [7]. This compound exemplifies rational drug design leveraging privileged heterocyclic scaffolds for targeted bioactivity.
The 1,3,4-thiadiazole ring is a versatile pharmacophore with broad therapeutic applications. Its significance stems from being a bioisostere of pyrimidine, a fundamental component of nucleic acid bases (cytosine, thymine, uracil). This allows thiadiazole derivatives to disrupt DNA replication and cellular proliferation pathways in cancer cells and pathogens [2] [4]. Thiadiazole-based compounds exhibit:
Table 1: Documented Bioactivities of 1,3,4-Thiadiazole Derivatives
Biological Activity | Key Structural Features | Representative Cell Lines/Targets |
---|---|---|
Anticancer | 2,5-Disubstituted with aryl/heteroaryl groups | MCF-7 (breast), HCT116 (colon), PC3 (prostate) [2] |
Antibacterial | S-Alkylated carboxamides | Staphylococcus aureus, Bacillus subtilis [4] |
Anti-inflammatory | Carboxamide-linked phenyl/benzenodioxan moieties | Bovine Serum Albumin (BSA) denaturation assay [4] |
Carbonic Anhydrase Inhibition | Sulfonamide groups | hCA II, hCA IX [2] |
The bioactivity of {[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid arises from synergistic interactions between three key motifs:
Thiadiazole derivatives exert pharmacological effects through precise interference with enzymatic and signaling pathways:
Table 2: Potential Mechanisms of Action for Thiadiazole-Based Compounds
Molecular Target | Biological Consequence | Experimental Evidence |
---|---|---|
Tubulin | Mitotic arrest in cancer cells | Docking studies show H-bonding with β-tubulin [2] |
Carbonic Anhydrase IX/XII | Impaired extracellular acidification | Kᵢ < 80 nM for tumor-associated isoforms [2] |
Focal Adhesion Kinase (FAK) | Suppressed metastasis/proliferation | EC₅₀ = 10.28 µg/mL in HEPG2 cells [2] |
Dihydropteroate Synthase (DHPS) | Folate pathway disruption in bacteria | 20–25 mm inhibition zone vs. S. aureus [4] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9